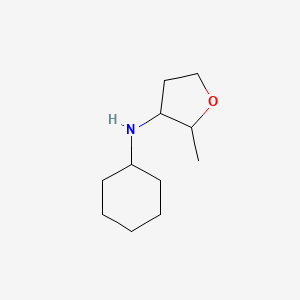

N-cyclohexyl-2-methyloxolan-3-amine

Description

N-cyclohexyl-2-methyloxolan-3-amine is a secondary amine derivative featuring a cyclohexyl group attached to the nitrogen atom of a 2-methyl-substituted oxolane (tetrahydrofuran) ring. Its molecular formula is inferred as C₁₁H₂₁NO, combining a cyclohexyl moiety (C₆H₁₁), a methyl-oxolane backbone (C₅H₉O), and an amine group (NH). This compound’s structure suggests moderate lipophilicity due to the cyclohexyl group, which may influence solubility and membrane permeability.

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-cyclohexyl-2-methyloxolan-3-amine |

InChI |

InChI=1S/C11H21NO/c1-9-11(7-8-13-9)12-10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |

InChI Key |

FBSWGKQMUMTYDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methyloxolan-3-amine typically involves the reaction of cyclohexylamine with 2-methyloxirane (propylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives with different degrees of hydrogenation.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted oxolane compounds.

Scientific Research Applications

N-cyclohexyl-2-methyloxolan-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyloxolan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-cyclohexyl-2-methyloxolan-3-amine with analogous amines and oxolane derivatives from the evidence:

Key Comparative Insights:

Structural Variations: Cyclohexyl vs. Aryl/Chloroaryl Groups: The cyclohexyl substituent in the target compound contrasts with the chloroaryl group in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (). Oxolane vs. Quinazoline Core: The oxolane ring in the target compound is a saturated ether, whereas N-propyl-2-trichloromethylquinazolin-4-amine () contains a heteroaromatic quinazoline core. The latter’s aromaticity may enhance stability but reduce conformational flexibility.

However, oxolane ring formation would require additional steps, such as epoxide ring-opening or cyclization. Purification Challenges: highlights flash chromatography for purifying N-ethyloxolan-3-amine, indicating that similar techniques might apply to the target compound despite its larger size.

Physicochemical Properties :

- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to N-ethyloxolan-3-amine (), impacting solubility and bioavailability.

- Collision Cross-Section : While N-ethyloxolan-3-amine has a predicted collision cross-section of 80.5 Ų (), the target compound’s bulkier structure may result in a higher value, affecting its behavior in mass spectrometry.

Biological Activity

N-Cyclohexyl-2-methyloxolan-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, relevant research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a 2-methyloxolan ring, which is further connected to an amine group. The molecular formula is , with a molecular weight of approximately 195.33 g/mol. The presence of the oxolane ring contributes to its distinct chemical properties, influencing its reactivity and biological interactions.

The biological activity of this compound primarily involves interactions with various molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially serving as a probe for studying enzyme activities.

- Receptor Modulation : It may alter receptor signaling pathways, impacting cellular responses and influencing various biological processes.

1. Enzyme Interactions

Research indicates that this compound can interact with various enzymes. In vitro studies have demonstrated that derivatives of this compound can inhibit enzyme activity at submicromolar concentrations, suggesting high potency as enzyme inhibitors.

2. Antibacterial Activity

Preliminary data suggest that compounds with similar structures exhibit antibacterial properties. For instance, methanolic extracts of related compounds have shown activity against E. coli and Staphylococcus aureus, indicating potential applications for this compound in combating bacterial infections.

Enzyme Activity Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit enzyme activity at submicromolar concentrations, suggesting high potency as enzyme inhibitors.

Cell Proliferation Assays

Compounds similar to this compound have been tested for antiproliferative effects on cancer cell lines such as HeLa and A549, showing IC50 values in the range of 200–300 μg/mL.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities associated with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C12H23N | Enzyme inhibition, potential antibacterial |

| N-(3-fluoro-2-methylphenyl)acetamide | C10H12FNO | Antibacterial activity |

| 3-fluoro-2-methylphenol | C7H7F | Antimicrobial properties |

This table highlights the unique biological activities associated with these compounds, emphasizing the potential applications of this compound in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.